molecular formula C21H25N3O5S B13755159 Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-4-phenoxy-5-(1-pyrrolidinyl)benzoate CAS No. 60376-76-3

Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-4-phenoxy-5-(1-pyrrolidinyl)benzoate

Cat. No.: B13755159
CAS No.: 60376-76-3
M. Wt: 431.5 g/mol
InChI Key: HBDOTWMVKQPCIB-UHFFFAOYSA-N
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Description

Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-4-phenoxy-5-(1-pyrrolidinyl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoate core substituted with dimethylamino, methyleneamino, sulphonyl, phenoxy, and pyrrolidinyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-4-phenoxy-5-(1-pyrrolidinyl)benzoate typically involves multi-step organic reactions. One common approach is to start with a benzoic acid derivative, which undergoes a series of substitution and addition reactions to introduce the various functional groups. Key reagents used in these reactions include dimethylamine, methylene chloride, sulfonyl chloride, phenol, and pyrrolidine. The reactions are often carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-4-phenoxy-5-(1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-4-phenoxy-5-(1-pyrrolidinyl)benzoate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-4-phenoxy-5-(1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(dimethylamino)benzoate: A simpler analog with similar structural features but lacking the sulphonyl, phenoxy, and pyrrolidinyl groups.

    Methyl 4-(N,N-dimethylamino)benzoate: Another analog with a similar core structure but different substituents.

Uniqueness

Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-4-phenoxy-5-(1-pyrrolidinyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry, where its specific interactions and effects are leveraged for desired outcomes.

Properties

IUPAC Name

methyl 3-(dimethylaminomethylideneamino)sulfonyl-4-phenoxy-5-pyrrolidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-23(2)15-22-30(26,27)19-14-16(21(25)28-3)13-18(24-11-7-8-12-24)20(19)29-17-9-5-4-6-10-17/h4-6,9-10,13-15H,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDOTWMVKQPCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NS(=O)(=O)C1=CC(=CC(=C1OC2=CC=CC=C2)N3CCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975784
Record name Methyl 3-{[(dimethylamino)methylidene]sulfamoyl}-4-phenoxy-5-(pyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60376-76-3
Record name Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-4-phenoxy-5-(1-pyrrolidinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60376-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-4-phenoxy-5-(1-pyrrolidinyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060376763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-{[(dimethylamino)methylidene]sulfamoyl}-4-phenoxy-5-(pyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-[[[(dimethylamino)methylene]amino]sulphonyl]-4-phenoxy-5-(1-pyrrolidinyl)benzoate
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